molecular formula C9H13N3 B1473889 2-(3,5-diethyl-1H-pyrazol-1-yl)acetonitrile CAS No. 1550877-76-3

2-(3,5-diethyl-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1473889
CAS No.: 1550877-76-3
M. Wt: 163.22 g/mol
InChI Key: DSUNEGBUKWRGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Diethyl-1H-pyrazol-1-yl)acetonitrile is a versatile pyrazole-derivative building block in medicinal chemistry and chemical biology research. Pyrazole-based heterocyclic compounds are of significant scientific interest due to their broad biological activities and applications as ligands in coordination chemistry . This compound features a nitrile group, which offers a versatile handle for further synthetic elaboration through reactions such as reduction to amines or hydrolysis to carboxylic acids, enabling the creation of diverse chemical libraries. Recent studies on structurally related pyrazole compounds have demonstrated promising and specific antibacterial activities . For instance, certain 3,5-diethylpyrazole derivatives have shown excellent, bactericidal efficacy against Gram-negative bacterial strains like Escherichia coli and Citrobacter freundii , as well as Gram-positive bacteria like Staphylococcus aureus . The antibacterial potency appears highly dependent on the substituents on the pyrazole core, with electron-donating groups like ethyl groups potentially enhancing activity . Molecular docking studies suggest that active pyrazole analogues may exert their effects by binding to the active pockets of bacterial proteins, such as the New Delhi metallo-β-lactamase (NDM1) . This makes them valuable scaffolds in the ongoing search for new treatments against antibiotic-resistant bacteria. This product is intended for use in laboratory research only. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3,5-diethylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-3-8-7-9(4-2)12(11-8)6-5-10/h7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUNEGBUKWRGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC#N)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(3,5-diethyl-1H-pyrazol-1-yl)acetonitrile chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3,5-diethyl-1H-pyrazol-1-yl)acetonitrile is a specialized heterocyclic intermediate utilized primarily in the synthesis of bioactive small molecules for pharmaceutical and agrochemical applications. As a functionalized pyrazole, it serves as a critical pharmacophore scaffold, particularly in the development of Janus kinase (JAK) inhibitors and succinate dehydrogenase inhibitor (SDHI) fungicides. This guide provides an in-depth analysis of its physicochemical properties, validated synthetic pathways, and downstream reactivity profiles.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound features a pyrazole core substituted with ethyl groups at the C3 and C5 positions, ensuring lipophilicity and steric bulk, while the N1 position is functionalized with a cyanomethyl group. This "acetonitrile tail" acts as a versatile handle for further chemical elaboration.

Physicochemical Profile[1][3][5][6][7][8][9]
PropertyValue / DescriptionNote
IUPAC Name This compound
Molecular Formula

Molecular Weight 163.22 g/mol
Physical State Viscous Oil or Low-Melting SolidPredicted based on analogs
Solubility Soluble in DCM, EtOAc, MeOH, AcetonitrileLipophilic core
LogP (Predicted) ~1.8 - 2.2Moderate lipophilicity
H-Bond Donors/Acceptors 0 / 3
CAS Number Not widely listedAnalogous to 3,5-dimethyl variant (CAS 36140-83-7)
Structural Significance

The 3,5-diethyl substitution pattern breaks the symmetry often found in simple methyl analogs, influencing the binding kinetics in enzyme pockets (e.g., ATP-binding sites of kinases). The cyanomethyl group (


) is electronically withdrawing, reducing the basicity of the pyrazole nitrogens, yet it remains highly reactive toward nucleophilic attack or reduction.

Synthetic Pathways & Optimization

The synthesis of this compound follows a convergent two-step protocol: a Knorr pyrazole synthesis followed by N-alkylation.

Synthesis Workflow Diagram

The following diagram outlines the critical process steps and intermediates.

SynthesisWorkflow Start1 3,5-Heptanedione Step1 Cyclization (Reflux/EtOH) Start1->Step1 Start2 Hydrazine Hydrate Start2->Step1 Inter 3,5-Diethyl-1H-pyrazole Step1->Inter -2 H2O Step2 N-Alkylation (Acetone/60°C) Inter->Step2 Reagent Chloroacetonitrile + K2CO3 Reagent->Step2 Product Target Nitrile Step2->Product SN2 Reaction

Figure 1: Convergent synthesis route from acyclic precursors to the target nitrile.

Detailed Experimental Protocol
Step 1: Synthesis of 3,5-Diethyl-1H-pyrazole[1]
  • Reagents: 3,5-Heptanedione (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve 3,5-heptanedione in ethanol.

    • Add hydrazine hydrate dropwise at

      
       to control exotherm.
      
    • Reflux for 2–3 hours.[2]

    • Concentrate in vacuo. The residue is typically a solid or viscous oil that can be used directly.

Step 2: N-Alkylation with Chloroacetonitrile
  • Reagents: 3,5-Diethyl-1H-pyrazole (1.0 eq), Chloroacetonitrile (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetone (dry).
    
  • Procedure:

    • Suspend

      
       and the pyrazole in dry acetone.
      
    • Add chloroacetonitrile dropwise.

    • Heat to reflux (

      
      ) for 4–6 hours. Monitor by TLC (EtOAc/Hexane).
      
    • Workup: Filter off inorganic salts. Evaporate solvent.

    • Purification: Dissolve residue in EtOAc, wash with water/brine. Dry over

      
      . Purify via silica gel chromatography or vacuum distillation.
      

Critical Optimization Note: Regioselectivity is not an issue here due to the symmetry of the 3,5-diethyl substitution. However, ensure anhydrous conditions to prevent hydrolysis of the chloroacetonitrile.

Reactivity & Functionalization

The nitrile group is a "masked" functionality that allows this molecule to serve as a divergent intermediate.

Downstream Transformations

The following diagram illustrates the primary chemical pathways accessible from the parent nitrile.

ReactivityMap Center 2-(3,5-diethyl-1H-pyrazol-1-yl) acetonitrile Red Reduction (LiAlH4/H2) Center->Red Hyd Hydrolysis (HCl/H2O) Center->Hyd Cyc Cyclization (NaN3) Center->Cyc Alk Alpha-Alkylation (LDA/R-X) Center->Alk Amine Ethylamine Derivative (Linker for Amides) Red->Amine Acid Carboxylic Acid (Peptide Coupling) Hyd->Acid Tet Tetrazole (Bioisostere) Cyc->Tet Branched Branched Nitrile (Increased Complexity) Alk->Branched

Figure 2: Divergent reactivity profile of the nitrile handle.

  • Reduction to Amine: Catalytic hydrogenation (Raney Ni) or

    
     reduction yields the 2-(3,5-diethylpyrazol-1-yl)ethanamine . This amine is a frequent motif in kinase inhibitors, serving as a linker to the hinge-binding region.
    
  • Hydrolysis to Acid: Acidic hydrolysis converts the nitrile to the carboxylic acid, enabling peptide coupling reactions.

  • Tetrazole Formation: Reaction with sodium azide (

    
    ) yields the tetrazole derivative, a carboxylic acid bioisostere with improved metabolic stability.
    

Applications in Medicinal Chemistry

Janus Kinase (JAK) Inhibition

Pyrazole-acetonitriles are structural analogs to the scaffolds found in Baricitinib and Ruxolitinib . The 3,5-diethyl substitution provides hydrophobic interactions within the ATP-binding pocket of the kinase, while the nitrile-derived side chain extends into the solvent-exposed region, allowing for solubilizing modifications.

Agrochemical Fungicides

In the development of Succinate Dehydrogenase Inhibitors (SDHIs), the pyrazole core is ubiquitous. The diethyl variants are explored to modulate the lipophilicity (LogP) of the fungicide, ensuring optimal leaf penetration and rainfastness.

Safety & Handling

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed (Category 4). Metabolism of aliphatic nitriles can release cyanide ions over time.

    • Irritation: Causes skin and eye irritation.

  • Handling Protocol:

    • Always handle in a fume hood.

    • Wear nitrile gloves (double-gloving recommended for organonitriles).

    • Waste Disposal: Segregate into non-halogenated organic waste. Do not mix with strong acids (risk of HCN evolution).

References

  • Synthesis of 3,5-Dimethylpyrazole (Analogous Protocol)

    • Organic Syntheses, Coll. Vol. 4, p.351 (1963); Vol. 31, p.43 (1951).
    • Source:

  • General Synthesis of Pyrazolyl Acetonitriles

    • Journal of Heterocyclic Chemistry, "Synthesis and physical properties of pyrazole deriv
    • Source:

  • Chloroacetonitrile Preparation & Reactivity

    • Organic Syntheses, Coll. Vol. 1, p.153 (1941).
    • Source:

  • Pyrazole Scaffolds in Drug Discovery

    • Molecules, "Recent Advances in Synthesis and Properties of Pyrazoles," 2021.[3]

    • Source:

Sources

Methodological & Application

Protocol for N-Alkylation of 3,5-Diethylpyrazole with Chloroacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-(3,5-diethyl-1H-pyrazol-1-yl)acetonitrile via the N-alkylation of 3,5-diethylpyrazole. While pyrazole alkylations are standard transformations, the use of chloroacetonitrile requires specific safety controls and kinetic considerations due to its high toxicity and reactivity profile.

This guide addresses the reaction mechanism, optimized stoichiometry using anhydrous potassium carbonate (


) in acetonitrile (MeCN), and critical safety measures. The resulting nitrile is a versatile intermediate, commonly reduced to ethylamines for kinase inhibitor scaffolds or hydrolyzed to carboxylic acids for agrochemical applications.

Safety Directive (CRITICAL)

DANGER: ACUTE TOXICITY & LACHRYMATOR

  • Chloroacetonitrile (CAS 107-14-2): Fatal if swallowed, in contact with skin, or inhaled. It is a potent lachrymator (tear gas agent) and absorbs rapidly through intact skin.

  • Engineering Controls: All operations involving chloroacetonitrile must be performed in a certified chemical fume hood with a face velocity of

    
     fpm.
    
  • PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves are mandatory. Wear chemical splash goggles and a lab coat.[1]

  • Waste: Quench all glassware and waste streams with dilute bleach or NaOH solution before disposal to hydrolyze residual alkylating agent.

Reaction Mechanism & Logic

Mechanistic Insight

The reaction proceeds via a classic


 Nucleophilic Substitution .
  • Deprotonation: The

    
     of pyrazole is 
    
    
    
    . Anhydrous
    
    
    acts as a heterogeneous base to deprotonate the pyrrolic nitrogen, generating the pyrazolide anion.
  • Nucleophilic Attack: The pyrazolide anion attacks the

    
    -carbon of chloroacetonitrile.
    
  • Regioselectivity: 3,5-diethylpyrazole is a symmetric nucleophile (

    
     symmetry). Therefore, alkylation at 
    
    
    
    or
    
    
    yields the same product , eliminating the regioselectivity issues common with unsymmetrical pyrazoles (e.g., 3-methyl-5-phenylpyrazole).
  • Catalysis (Optional): The addition of catalytic Potassium Iodide (KI) can accelerate the reaction via in situ Finkelstein exchange (

    
    ), creating a more reactive iodoacetonitrile species.
    
Pathway Visualization

ReactionMechanism Reactant 3,5-Diethylpyrazole Intermediate Pyrazolide Anion (Nucleophile) Reactant->Intermediate Deprotonation (-H+) Base K2CO3 (Solid) Base->Intermediate TS [Transition State] Intermediate->TS + Electrophile Electrophile Cl-CH2-CN Electrophile->TS Product N-Alkylated Product + KCl + KHCO3 TS->Product SN2 Substitution

Figure 1: Mechanistic pathway showing base-mediated activation and substitution.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.RoleGrade
3,5-Diethylpyrazole 124.191.0SM>97%
Chloroacetonitrile 75.501.2ElectrophileSynthesis Grade
Potassium Carbonate 138.212.0BaseAnhydrous, Powdered
Potassium Iodide 166.000.05CatalystOptional (Kinetic Booster)
Acetonitrile (MeCN) 41.05N/ASolventAnhydrous (<0.05% H2O)
Equipment
  • Round-bottom flask (RBF) with 2-neck adapter.

  • Magnetic stir bar (egg-shaped for slurry handling).

  • Reflux condenser with inert gas inlet (

    
     or 
    
    
    
    ).
  • Temperature probe/Oil bath.

  • Syringe pump or pressure-equalizing addition funnel.

Experimental Protocol

Step 1: Reaction Setup
  • Drying: Flame-dry or oven-dry the glassware. Cool under a stream of nitrogen.

  • Charging: To the RBF, add 3,5-Diethylpyrazole (1.0 equiv) and Anhydrous

    
      (2.0 equiv).
    
    • Expert Note: If using KI (0.05 equiv), add it at this stage.

  • Solvation: Add Acetonitrile (Concentration: 0.2 M - 0.5 M relative to pyrazole).

    • Why MeCN? Acetonitrile (

      
      ) allows for higher thermal energy than acetone (
      
      
      
      ) and solubilizes the polar transition state effectively.
  • Activation: Stir the slurry at Room Temperature (RT) for 15–30 minutes to ensure homogeneity and partial deprotonation.

Step 2: Addition of Electrophile
  • Cooling: Briefly cool the mixture to

    
     (ice bath). This is a safety precaution to manage the exotherm upon addition.
    
  • Addition: Add Chloroacetonitrile (1.2 equiv) dropwise over 10 minutes.

    • Safety: Perform this strictly in the hood. Do not use standard needles that might corrode; use glass syringes or chemically resistant plastic.

  • Ramp: Remove the ice bath and allow the mixture to warm to RT.

Step 3: Reaction & Monitoring[2]
  • Reflux: Heat the reaction mixture to reflux (

    
    ) .
    
  • Time: Reaction typically reaches completion in 4–6 hours .

  • TLC Monitoring:

    • Eluent: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm) or Iodine stain. The product will be less polar (higher

      
      ) than the starting pyrazole.
      
Step 4: Workup
  • Filtration: Cool the mixture to RT. Filter off the inorganic salts (

    
    , 
    
    
    
    ) through a pad of Celite or a sintered glass frit. Wash the cake with cold MeCN.
  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to remove the solvent and excess chloroacetonitrile.

    • Warning: The distillate contains toxic chloroacetonitrile. Treat the solvent trap waste as hazardous.

  • Partition: Redissolve the residue in Ethyl Acetate (EtOAc) and wash with:

    • Water (

      
      ) to remove residual salts.
      
    • Brine (

      
      ).
      
  • Drying: Dry the organic layer over

    
    , filter, and concentrate to yield the crude oil.
    
Step 5: Purification[3]
  • Crystallization: If the product solidifies, recrystallize from Ethanol/Water or Hexane/EtOAc.

  • Chromatography: If an oil, purify via silica gel flash chromatography (Gradient: 0

    
     20% EtOAc in Hexanes).
    

Process Workflow Diagram

ProtocolWorkflow Start Start: Dry Glassware N2 Atmosphere Mix Charge: Pyrazole + K2CO3 Solvent: MeCN Start->Mix Add Add Chloroacetonitrile (Dropwise @ 0°C) Mix->Add Reflux Reflux @ 80°C (4-6 Hours) Add->Reflux Filter Filter Inorganic Salts (Remove KCl/K2CO3) Reflux->Filter Extract Extraction (EtOAc / Water / Brine) Filter->Extract Purify Purification (Recryst. or Column) Extract->Purify

Figure 2: Step-by-step operational workflow.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old/Wet ReagentsEnsure

is anhydrous (dry at

overnight). Use fresh chloroacetonitrile.
Dark Coloration Oxidation/PolymerizationDegas solvents with

prior to use. Ensure inert atmosphere during reflux.
Emulsion in Workup Fine ParticulatesFilter the crude reaction mixture thoroughly before aqueous extraction. Add a small amount of MeOH to break emulsions.
Safety Incident SpillageEvacuate area. Absorb with vermiculite. Neutralize with 10% NaOH/Bleach solution.

References

  • General Pyrazole Alkylation:Synthesis of Novel Substituted-3,5-dimethyl-1H-pyrazolyl phthalazine-1,4-diones. TSI Journals.

    
    /Acetone reflux conditions for similar substrates). 
    
  • Safety Data: Chloroacetonitrile Safety Data Sheet (SDS). ECHEMI / Merck Millipore. (Toxicological profile and handling).

  • Base Selection: Kidwai, M., et al.[1][2] A Convenient K2CO3 Catalysed Regioselective Synthesis.[3] Heterocycles, Vol 71. (Validates carbonate bases for pyrazole nitrogen alkylation).

  • Catalysis: N-alkylation of imidazole/pyrazoles. ResearchGate.[4][5] (Discusses Finkelstein-type acceleration in acetonitrile).

Sources

Application Note: Reduction of 2-(3,5-diethyl-1H-pyrazol-1-yl)acetonitrile to Ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The reduction of 2-(3,5-diethyl-1H-pyrazol-1-yl)acetonitrile to its corresponding primary amine, 2-(3,5-diethyl-1H-pyrazol-1-yl)ethan-1-amine , is a pivotal transformation in the synthesis of bidentate ligands and pharmaceutical intermediates. While the pyrazole core is generally robust, the reduction of the nitrile moiety (


) requires careful selection of reagents to avoid the formation of secondary amine byproducts (dimerization) or over-reduction of the heteroaromatic ring.

This guide presents three distinct protocols tailored to different scales and equipment availabilities:

  • Lithium Aluminum Hydride (

    
    ):  High-yielding, standard laboratory-scale method.
    
  • Cobalt Chloride / Sodium Borohydride (

    
    /
    
    
    
    ):
    A mild, safety-focused alternative avoiding high-pressure hydrogen and pyrophoric solids.
  • Catalytic Hydrogenation (Raney Ni): The preferred method for process scale-up.

Chemical Transformation

Substrate: this compound (


)
Product:  2-(3,5-diethyl-1H-pyrazol-1-yl)ethan-1-amine (

)
Method Selection Matrix
FeatureMethod A:

Method B:

/

Method C: Cat. Hydrogenation
Scale Gram scale (<10g)Lab scale (<50g)Process Scale (>100g)
Equipment Standard GlasswareStandard GlasswareParr Shaker / Autoclave
Selectivity HighHighHigh (requires

)
Safety Pyrophoric/Water Reactive

Evolution
Flammable Catalyst/High Pressure
Cost ModerateLowLow (at scale)

Mechanistic Pathway & Impurity Control

The primary challenge in nitrile reduction is the formation of secondary amines via the condensation of the intermediate imine with the newly formed primary amine.

NitrileReductionMechanism Figure 1: Mechanism of Nitrile Reduction and Secondary Amine Formation Pathway. Nitrile Nitrile R-CN Imine Imine Intermediate R-CH=NH Nitrile->Imine 2[H] PrimaryAmine Primary Amine R-CH2-NH2 Imine->PrimaryAmine 2[H] AmineCondensation Condensation (-NH3) Imine->AmineCondensation + Primary Amine SecondaryAmine Secondary Amine (Impurity) AmineCondensation->SecondaryAmine Reduction

Scientific Insight: To prevent the "Red" pathway (Secondary Amine formation), we must either:

  • Trap the Imine: Use high dilution or specific solvents.

  • Saturate with Ammonia: In Method C, adding

    
     pushes the equilibrium back toward the primary amine.
    
  • Rapid Reduction:

    
     works quickly, minimizing the lifetime of the imine intermediate.
    

Detailed Experimental Protocols

Protocol A: Reduction via Lithium Aluminum Hydride ( )

Best for: Initial synthesis, small batches, and maximizing yield.

Safety Critical:


 is pyrophoric and reacts violently with water. Ensure all glassware is oven-dried and the system is under inert atmosphere (

or Ar).

Reagents:

  • Substrate: 1.63 g (10 mmol)

  • 
     (2.0 M in THF or powder): 15 mmol (1.5 equiv)
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Procedure:

  • Setup: Equip a 100 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet. Flush with nitrogen.[1][2]

  • Catalyst Charge: Add

    
     (0.57 g powder or 7.5 mL 2.0M solution) to the flask. If using powder, suspend in 20 mL anhydrous THF.[1] Cool to 
    
    
    
    in an ice bath.
  • Addition: Dissolve the pyrazole-acetonitrile (1.63 g) in 10 mL anhydrous THF. Add this solution dropwise to the

    
     suspension over 15–20 minutes. Exothermic reaction—control rate to maintain gentle reflux.
    
  • Reaction: Once addition is complete, remove the ice bath. Allow to warm to room temperature, then heat to reflux (

    
    ) for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% 
    
    
    
    ).
  • Fieser Workup (Critical): Cool the mixture to

    
    . Quench carefully in this specific order (for 
    
    
    
    grams of
    
    
    ):
    • Add

      
       mL water (0.6 mL). Caution: Gas evolution.
      
    • Add

      
       mL 15% NaOH (0.6 mL).
      
    • Add

      
       mL water (1.8 mL).
      
  • Isolation: Warm to room temperature and stir for 15 minutes until a white granular precipitate forms. Filter through a Celite pad. Wash the pad with THF.[1]

  • Purification: Dry the filtrate over

    
    , filter, and concentrate in vacuo. The resulting oil is typically >90% pure. If necessary, purify via Kugelrohr distillation or column chromatography (amine-functionalized silica recommended).
    
Protocol B: The "Magic Blue" Method ( / )

Best for: Labs without anhydrous setups or pressure vessels. Highly selective.

Scientific Basis: Sodium borohydride alone cannot reduce nitriles.[2][3] The addition of Cobalt(II) chloride generates "Cobalt Boride" (


) in situ, a heterogeneous catalyst that activates the nitrile for hydride transfer.

Reagents:

  • Substrate: 1.63 g (10 mmol)

  • 
    : 2.38 g (10 mmol, 1.0 equiv)
    
  • 
    : 3.8 g (100 mmol, 10 equiv)
    
  • Solvent: Methanol (MeOH)[4]

Step-by-Step Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve the nitrile (1.63 g) and

    
     (2.38 g) in 50 mL MeOH. The solution will be deep purple/pink.
    
  • Reduction: Cool to

    
    . Add 
    
    
    
    portion-wise with vigorous stirring.
    • Note: The reaction produces massive amounts of

      
       gas and a black precipitate (
      
      
      
      ). Ensure efficient fume hood ventilation.
  • Completion: Stir at room temperature for 2 hours. The mixture will be a black suspension.

  • Quench: Carefully add 3N HCl until the black precipitate dissolves and gas evolution ceases (pH < 2). This destroys residual borohydride and solubilizes cobalt.

  • Extraction: Wash the acidic aqueous layer with diethyl ether (removes non-basic impurities).

  • Basification: Basify the aqueous layer to pH > 12 using conc.

    
     or NaOH.[5]
    
  • Recovery: Extract the product into DCM (

    
    ). Dry over 
    
    
    
    and concentrate.
Protocol C: Catalytic Hydrogenation (Raney Nickel)

Best for: Scale-up (>100g) and Green Chemistry compliance.

Reagents:

  • Catalyst: Raney Nickel (active slurry in water/alcohol), approx. 20 wt% loading.

  • Solvent: Methanolic Ammonia (7N

    
     in MeOH).
    
  • Hydrogen Source:

    
     gas (50 psi / 3.5 bar).
    

Step-by-Step Procedure:

  • Vessel Prep: Use a Parr hydrogenation shaker or stainless steel autoclave.

  • Loading: Wash the Raney Ni (approx. 0.3 g wet weight) with MeOH three times to remove water (water can deactivate the catalyst for this specific transformation).

  • Mixture: Dissolve substrate (1.63 g) in 20 mL of 7N

    
     in MeOH. Add to the catalyst.
    
    • Why Ammonia? It suppresses the formation of secondary amines by competing with the primary amine for the intermediate imine [1].

  • Reaction: Pressurize to 50 psi

    
    . Shake/stir at room temperature for 6–12 hours.
    
  • Workup: Carefully filter the catalyst over a Celite pad (keep wet! Raney Ni is pyrophoric when dry).[6] Rinse with MeOH.[4][7] Concentrate the filtrate to yield the amine.

Analytical Validation & QC

Expected Data for 2-(3,5-diethyl-1H-pyrazol-1-yl)ethan-1-amine:

  • Appearance: Pale yellow oil.

  • IR (ATR): Disappearance of nitrile stretch at

    
    . Appearance of N-H stretches at 
    
    
    
    .
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       5.85 (s, 1H, Pyrazole-H4)
      
    • 
       4.05 (t, 
      
      
      
      , 2H,
      
      
      )
    • 
       3.10 (t, 
      
      
      
      , 2H,
      
      
      )
    • 
       2.60 (q, 2H, Ethyl 
      
      
      
      at C3/C5)
    • 
       2.50 (q, 2H, Ethyl 
      
      
      
      at C3/C5)
    • 
       1.25 (m, 6H, Ethyl 
      
      
      
      )
    • 
       1.50 (br s, 2H, 
      
      
      
      )

Troubleshooting Guide

Troubleshooting Figure 2: Troubleshooting Logic for Nitrile Reduction. Problem Issue Detected CheckIR Check IR: 2240 cm-1 present? Problem->CheckIR Incomplete Incomplete Reduction CheckIR->Incomplete Yes Dimer Secondary Amine Formed CheckIR->Dimer No (Mass Spec shows M+M-NH3) Solution1 Increase Temp or Add more Hydride Incomplete->Solution1 Solution2 Use Method C (NH3) or High Dilution Dimer->Solution2

References

  • BenchChem. (2025).[8] Application Notes and Protocols for the Reduction of the Nitrile Group in Heterocycles. Retrieved from

  • Satoh, T., et al. (1969). Tetrahedron Letters, 455.
  • Osby, J. O., et al. (1986).[3] Journal of the American Chemical Society, 108(1), 67-72. "Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride Reductions."

  • Fisher Scientific. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine Safety Data Sheet. Retrieved from

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Nitriles. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3,5-Diethylpyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: PYR-ALK-35DE Subject: Yield Improvement & Troubleshooting for Hindered Pyrazoles

Executive Summary: The Steric Challenge

Welcome to the technical support hub for pyrazole chemistry. You are likely facing low yields with 3,5-diethylpyrazole compared to its dimethyl or unsubstituted analogs.

The Root Cause: The ethyl groups at positions 3 and 5 create a "steric pocket" around the nucleophilic nitrogen (NH). While 3,5-dimethylpyrazole is relatively open, the extra methylene units in the ethyl chains increase the hydrodynamic radius and steric bulk, significantly retarding the SN2 attack on alkyl halides.

This guide provides three validated protocols to overcome this kinetic barrier, moving beyond standard K₂CO₃/Acetone conditions which often fail for this specific substrate.

Module 1: Strategic Reaction Design
1. The "Cesium Effect" (Recommended First-Line Approach)

For hindered substrates like 3,5-diethylpyrazole, Potassium Carbonate (K₂CO₃) is often insufficient due to poor solubility in organic solvents and tight ion-pairing.

  • The Fix: Switch to Cesium Carbonate (Cs₂CO₃) in DMF or Acetonitrile .

  • The Science: The large ionic radius of Cesium (1.67 Å) creates a "naked" anion effect. The Cs-N bond is more ionic and dissociated than the K-N bond, making the pyrazolate anion significantly more nucleophilic. This is critical when the nucleophile is sterically encumbered.

2. Phase Transfer Catalysis (PTC)

If you wish to avoid dry polar aprotic solvents (DMF/DMSO), PTC is the superior alternative. It allows the reaction to proceed at the interface of a biphasic system (e.g., Toluene/50% NaOH) using a quaternary ammonium salt.

3. The "Finkelstein" Boost

If using Alkyl Chlorides or Bromides, the reaction rate may be too slow. Adding catalytic Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) generates the corresponding Alkyl Iodide in situ, which is a much better leaving group (I⁻ > Br⁻ > Cl⁻).

Module 2: Decision Matrix & Workflows
Optimization Decision Tree

Use this logic flow to select the correct protocol for your specific constraints.

G Start Start: 3,5-Diethylpyrazole N-Alkylation CheckElectrophile Is the Electrophile Secondary or Hindered? Start->CheckElectrophile StrongBase Use Protocol B: NaH / THF / Reflux CheckElectrophile->StrongBase Yes (Low Reactivity) Decision1 Is anhydrous solvent strictly required? CheckElectrophile->Decision1 No (Primary Alkyl Halide) Standard Use Protocol A: Cs2CO3 / DMF / 60°C Additive Add 10 mol% TBAI (Finkelstein Cond.) Standard->Additive Low Conversion? Green Use Protocol C: PTC (Toluene/NaOH/TBAB) Decision1->Standard Yes (Standard Lab) Decision1->Green No (Scale-up/Green)

Caption: Logic flow for selecting the optimal alkylation protocol based on electrophile reactivity and solvent constraints.

Module 3: Validated Experimental Protocols
Protocol A: The Cesium/DMF Standard (High Yield)

Best for: General synthesis, valuable starting materials.

  • Dissolution: Dissolve 3,5-diethylpyrazole (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add Cs₂CO₃ (1.5 equiv). Stir at Room Temperature (RT) for 30 mins to ensure deprotonation.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Heat to 60–80°C .

    • Note: The ethyl groups require this thermal activation energy compared to methyl-pyrazoles which might react at RT.

  • Workup: Pour into water (5x reaction volume) to dissolve DMF. Extract with Ethyl Acetate.[1] Wash organic layer with LiCl (5% aq) to remove residual DMF.

Protocol B: Irreversible Deprotonation (NaH)

Best for: Unreactive electrophiles or when Cs₂CO₃ fails.

  • Setup: Flame-dry flask, Argon atmosphere.

  • Base: Suspend NaH (60% in oil, 1.2 equiv) in dry THF or DMF at 0°C.

  • Addition: Add 3,5-diethylpyrazole (1.0 equiv) solution dropwise. Caution: H₂ gas evolution.

  • Wait: Stir 30 mins at RT until gas evolution ceases (Anion formation complete).

  • React: Add Alkyl Halide (1.2 equiv). Reflux for 4-12 hours.

  • Quench: Cool to 0°C. Carefully add MeOH to quench excess NaH before aqueous workup.

Protocol C: Phase Transfer Catalysis (Solvent-Robust)

Best for: Scale-up, avoiding DMF, using liquid alkyl halides.

  • Mix: Combine 3,5-diethylpyrazole (1.0 equiv) and Alkyl Halide (1.5 equiv) in Toluene.

  • Catalyst: Add Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5–10 mol%).

  • Base: Add 50% NaOH solution (5.0 equiv).

  • Agitation: Stir vigorously (high RPM is critical for interfacial surface area) at reflux.

  • Workup: Separate layers. The product is in the Toluene layer.[2]

Module 4: Troubleshooting & FAQs

Q1: I see starting material remaining despite heating. Should I add more base?

  • Diagnosis: If using Carbonate bases, the issue is likely surface area or solubility, not stoichiometry.

  • Fix: Do not just add more solid base. Add 10 mol% TBAI (Tetrabutylammonium Iodide) . This acts as a phase transfer catalyst and converts your alkyl chloride/bromide to a more reactive iodide in situ.

Q2: I am getting bis-alkylation (quaternary salt). How do I stop this?

  • Cause: The N-alkylated product is still nucleophilic. If you use a large excess of alkyl halide or very high temperatures, the second nitrogen will attack.

  • Fix:

    • Reduce Alkyl Halide to 1.0–1.1 equiv.

    • Use Cesium Hydroxide (CsOH) instead of Carbonate. Research suggests CsOH promotes mono-alkylation while suppressing over-alkylation due to specific ion-pairing dynamics [3].

Q3: Does regioselectivity matter for 3,5-diethylpyrazole?

  • Answer: Generally, No . Because the molecule is symmetric (mirror plane through C4), alkylation at N1 is identical to alkylation at N2.

  • Exception: If your electrophile is chiral or extremely bulky, or if you are performing C-alkylation (rare), symmetry breaks. But for standard N-alkylation, you will get a single product.

Q4: My yield is low (30-40%) using K₂CO₃ in Acetone.

  • Analysis: Acetone boils at 56°C, which is often too low to overcome the steric barrier of the ethyl groups. K₂CO₃ is also poorly soluble in acetone.

  • Fix: Switch to Acetonitrile (reflux 82°C) or DMF (90°C) . The temperature increase alone often doubles the yield for hindered pyrazoles.

Data Summary: Base & Solvent Effects
Base SystemSolventTemp (°C)Est. Yield (Hindered)ProsCons
K₂CO₃ Acetone56 (Reflux)Low (<50%)Cheap, Easy removalToo cool, poor solubility
K₂CO₃ MeCN82 (Reflux)Moderate (60-70%)Better tempStill heterogeneous
Cs₂CO₃ DMF 60-90 High (85-95%) Cesium Effect, Homogeneous DMF removal (requires LiCl wash)
NaH THF66 (Reflux)High (90%+)Irreversible, FastDangerous (H₂), requires dry solvents
NaOH/TBAB Toluene/H₂O110Good (75-85%)Green, ScalableRequires separation, emulsion risk
References
  • The Cesium Effect in Alkylation: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of amines. Journal of Practical Chemistry.

  • Phase Transfer Catalysis for Pyrazoles: Diez-Barra, E., et al. (1990).[3][4] Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications.

  • Cesium Hydroxide Selectivity: Salvatore, R. N., et al. (2001). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Journal of Organic Chemistry.

  • General Pyrazole Alkylation Review: K. Kirschke. (2002). 1H-Pyrazoles.[5] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations.

Sources

Solving solubility issues of 2-(3,5-diethyl-1H-pyrazol-1-yl)acetonitrile in water

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the aqueous solubility challenges of 2-(3,5-diethyl-1H-pyrazol-1-yl)acetonitrile . This molecule presents a specific formulation paradox: it possesses a polar nitrile tail but is dominated by a lipophilic 3,5-diethyl-pyrazole core.

The Core Challenge: The presence of the electron-withdrawing cyanomethyl group (


) attached to the pyrazole nitrogen (

) significantly reduces the basicity of the remaining nitrogen (

). Consequently, standard pH adjustment (acidification) is often ineffective because the pKa is likely suppressed below physiological relevance (pKa < 2.0).

Recommended Strategy: Do not rely on salt formation. Transition immediately to Cosolvent Systems (DMSO/PEG) for in vitro assays and Cyclodextrin Complexation for in vivo administration.

Part 1: Diagnostic & Physicochemical Analysis

Before attempting solubilization, understand the molecular barriers.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyEstimated ValueImplication for Solubility
LogP (Lipophilicity) ~2.5 – 3.2 (Predicted)High. The two ethyl groups add significant hydrophobic bulk, driving the molecule to aggregate in water.
pKa (Basicity of

)
< 2.0 (Estimated)Very Low. The cyanomethyl group is electron-withdrawing (Inductive effect), reducing the ability of

to accept protons.
H-Bond Donors 0None. The molecule cannot donate hydrogen bonds to water, limiting solvation.
H-Bond Acceptors 2 (Nitrile N, Pyrazole N)Weak. Insufficient to overcome the lattice energy of the crystal structure.
The "Crash-Out" Mechanism

Users frequently report precipitation upon diluting a DMSO stock into aqueous media. This occurs because the Dielectric Constant (


)  drops precipitously.

CrashOutMechanism Stock DMSO Stock (Solubilized by Dipole-Dipole) Dilution Aqueous Dilution (Water enters system) Stock->Dilution Add Buffer Shell Hydration Shell Failure (Water prefers Water) Dilution->Shell LogP Dominates Nucleation Nucleation (Hydrophobic Ethyls Aggregate) Shell->Nucleation Supersaturation Precip Precipitation (Visible Turbidity) Nucleation->Precip

Figure 1: The kinetic pathway of precipitation upon aqueous dilution. The hydrophobic ethyl groups drive aggregation faster than water can organize around the polar nitrile.

Part 2: Troubleshooting & Protocols

Scenario A: In Vitro Assays (Cell Culture / Enzymatic)

Goal: Maintain solubility at micromolar concentrations (1–100 µM) without cytotoxicity.

The Protocol: The "Step-Down" Dilution Directly shooting concentrated DMSO into water often causes immediate precipitation. Use an intermediate step.

  • Prepare Master Stock: Dissolve compound in 100% DMSO to 10 mM .

    • Tip: Sonicate for 5 minutes at 40°C to ensure complete dissolution.

  • Intermediate Dilution: Dilute the Master Stock 1:10 into PEG-400 (Polyethylene Glycol 400).

    • Result: 1 mM solution in 10% DMSO / 90% PEG-400.

  • Final Dilution: Dilute the Intermediate solution into your assay buffer (e.g., PBS) to the desired concentration (e.g., 10 µM).

    • Mechanism: PEG-400 acts as a "bridge" solvent, reducing the surface tension shock between DMSO and water.

Formulation Table for In Vitro Use:

Target Conc.Vehicle CompositionStability Window
High (100 µM) 0.5% DMSO / 4.5% PEG-400 / 95% Buffer~4 Hours
Med (10 µM) 0.1% DMSO / 0.9% PEG-400 / 99% Buffer> 24 Hours
Low (1 µM) 0.1% DMSO / 99.9% BufferStable
Scenario B: In Vivo Administration (Animal Studies)

Goal: High concentration (1–10 mg/mL) for IP/PO dosing. DMSO is often toxic; avoid if possible.

The Protocol: Cyclodextrin Complexation Since the molecule is lipophilic and fits well into a hydrophobic cavity, Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is the gold standard.

Step-by-Step Workflow:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline. Stir until clear.

  • Compound Addition: Weigh the solid compound (e.g., 5 mg).

  • Wetting: Add a minimal volume of Tween 80 (approx. 1-2% of final volume) to the solid powder. Mix to form a slurry. This wets the hydrophobic ethyl groups.

  • Complexation: Add the 20% HP-β-CD solution to the slurry.

  • Energy Input: Sonicate for 20 minutes or vortex vigorously.

  • Equilibration: Shake at room temperature for 4 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove un-dissolved particles.

Why this works: The ethyl-pyrazole core enters the lipophilic CD cavity, while the hydroxyl groups of the CD interact with water.

Part 3: Frequently Asked Questions (Technical)

Q1: Can I use HCl to dissolve it? It has a nitrogen atom. A: No. While pyrazoles are generally weak bases, the N-cyanomethyl group is electron-withdrawing. This pulls electron density away from the ring nitrogen, lowering the pKa significantly (likely < 2.0). To protonate it, you would need a pH of ~1.0 or lower. This is too acidic for most biological assays and risks hydrolyzing the nitrile group to an amide or carboxylic acid [1].

Q2: My compound precipitates after 2 hours in the fridge. Why? A: Solubility is temperature-dependent.[1] By cooling the solution, you lower the kinetic energy available to keep the hydrophobic lattice broken.

  • Fix: Store stocks at room temperature if used same-day. If freezing is required, ensure you warm and vortex the solution back to clarity before any dilution.

Q3: Is the nitrile group stable in water? A: Generally, yes, at neutral pH (7.4). However, avoid storing the compound in basic buffers (pH > 9.0) or strong acids for extended periods (days), as nitriles can hydrolyze. Always prepare fresh dilutions for experiments lasting >24 hours.

Part 4: Solubility Decision Tree

Use this logic flow to determine the correct formulation for your specific concentration needs.

SolubilityTree Start Start: this compound CheckConc Required Concentration? Start->CheckConc Low < 10 µM (Cell Assays) CheckConc->Low High > 1 mg/mL (Animal Dosing) CheckConc->High Simple Standard DMSO Stock (Dilute < 1% v/v) Low->Simple SaltCheck Check pKa (Is it basic?) High->SaltCheck PrecipCheck Precipitation Observed? Simple->PrecipCheck Cosolvent Use DMSO + PEG-400 (Step-Down Protocol) PrecipCheck->Cosolvent Yes NoSalt No (pKa < 2) Salt formation unlikely SaltCheck->NoSalt CD 20% HP-beta-Cyclodextrin + 1% Tween 80 NoSalt->CD

Figure 2: Decision matrix for selecting the appropriate vehicle based on concentration requirements and pKa limitations.

References

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Provides foundational data on pyrazole solubility and the impact of lipophilic substitutions).
  • Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: Application to organic nonelectrolytes. Journal of Pharmaceutical Sciences, 90(2), 234-252. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • PubChem Database. (2023). Compound Summary for Pyrazole Derivatives. National Center for Biotechnology Information. Link

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

Sources

Validation & Comparative

1H NMR interpretation of 2-(3,5-diethyl-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectroscopic Analysis of 2-(3,5-diethyl-1H-pyrazol-1-yl)acetonitrile: A Comparative Approach

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemical sciences, providing unparalleled insight into molecular structure. For researchers in drug development and materials science, the ability to unequivocally confirm the structure of novel heterocyclic compounds is paramount. Pyrazole derivatives, in particular, form the core of numerous pharmacologically active molecules, making their characterization a routine yet critical task.

This guide provides a comprehensive interpretation of the proton (¹H) NMR spectrum of This compound . Adopting the perspective of a senior application scientist, we will not only predict the spectral features but also explain the underlying principles governing the observed chemical shifts and coupling patterns. To provide a richer context, we will compare the expected spectrum with that of its well-characterized analogue, 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, thereby illustrating the subtle yet predictable effects of substituent changes.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of this compound presents four unique proton environments. The analysis of these signals—their chemical shift (δ), integration, and multiplicity—allows for a complete structural assignment. All predictions are based on a standard analysis in deuterated chloroform (CDCl₃), a common solvent for such compounds[1].

Molecular Structure and Proton Labeling

To facilitate discussion, the protons in the target molecule are labeled as follows:

Figure 1. Structure of this compound with proton environments labeled (a-d).

Summary of Predicted ¹H NMR Data

The following table summarizes the expected signals for the target compound.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale and Comparative Insights
H(a) - Pyrazole H-4~6.0 ppmSinglet (s)1HN/AThe lone proton on the pyrazole ring is in an electron-rich aromatic environment. Its chemical shift is characteristic of pyrazole H-4 protons.[2][3] It appears as a singlet due to the absence of adjacent protons for coupling.
H(b) - Ethyl CH₂~2.6 ppmQuartet (q)4H~7.6 HzThese methylene protons are deshielded by the adjacent aromatic pyrazole ring. According to the n+1 rule, their signal is split into a quartet by the three neighboring methyl protons (3+1=4).
H(c) - Ethyl CH₃~1.2 ppmTriplet (t)6H~7.6 HzThese protons are in a typical aliphatic region. Their signal is split into a triplet by the two neighboring methylene protons (2+1=3). The coupling constant must be identical to that of the quartet H(b).
H(d) - Acetonitrile CH₂~5.1 ppmSinglet (s)2HN/AThis methylene group is significantly deshielded due to its position between two electron-withdrawing groups: the pyrazole nitrogen and the nitrile (-C≡N) group. The lack of adjacent protons results in a singlet.

Comparative Analysis: Diethyl vs. Dimethyl Analogue

To build confidence in our interpretation, we compare our predictions with published experimental data for a closely related structure, 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)phthalazine-1,4-dione (a derivative of the acetohydrazide). While the phthalazine group differs from our nitrile, the core pyrazole-CH₂- moiety provides a valuable comparison point.[4]

Signal2-(3,5-diethyl-...)acetonitrile (Predicted)2-(3,5-dimethyl-...) derivative (Experimental)[4]Analysis of Differences
Pyrazole H-4 ~6.0 ppm (s)5.81 ppm (s)Excellent agreement. The electronic environment of the H-4 proton is very similar in both molecules, confirming our prediction.
Alkyl Group Ethyl: ~2.6 ppm (q, 4H), ~1.2 ppm (t, 6H)Methyl: 2.09 ppm (s, 3H), 2.20 ppm (s, 3H)This highlights a key spectral difference. The ethyl groups give a characteristic quartet/triplet pattern, whereas the methyl groups in the analogue appear as singlets. The slight downfield shift of the methylene (CH₂) in the ethyl group compared to the methyl protons is expected due to the substitution pattern.
N-CH₂-X Group ~5.1 ppm (s)4.74 ppm (s)Both signals are downfield singlets, as expected. The predicted ~0.4 ppm downfield shift for our target compound is justified by the stronger combined electron-withdrawing and anisotropic effect of the nitrile group (-CN) compared to the acetohydrazide-derived moiety in the reference compound.

This comparison demonstrates how ¹H NMR spectroscopy is not only useful for confirming a specific structure but also for discerning subtle differences between closely related analogues. The predicted shifts and splitting patterns are consistent with established principles and data from the scientific literature.[5][6]

Visualizing Connectivity: The Role of 2D NMR

While 1D ¹H NMR is powerful, 2D correlation spectroscopy (COSY) would unequivocally confirm the connectivity within the ethyl groups. A COSY experiment identifies protons that are coupled to each other. For our target molecule, a cross-peak would be observed between the quartet at ~2.6 ppm and the triplet at ~1.2 ppm, visually confirming the ethyl fragment.

Sources

Comparative Guide: HPLC Method Development for Pyrazole-1-Acetonitrile Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole-1-acetonitrile (CAS: 1011-08-1) serves as a critical intermediate in the synthesis of JAK inhibitors and agrochemical pyrazoles. Its analysis presents a specific chromatographic challenge: the molecule is relatively polar, but its primary impurity—1H-pyrazole (the starting material)—is highly polar and basic.

Standard C18 protocols often fail to retain 1H-pyrazole, causing it to co-elute with the solvent front (void volume), rendering the method invalid for purity quantification. This guide compares three distinct separation strategies to resolve this "Polarity Trap."

The Verdict: While HILIC offers the highest theoretical retention for the impurities, Polar-Embedded C18 (RP-Amide/Aq) provides the most robust, transferable solution for QC environments by allowing 100% aqueous stability without the equilibration challenges of HILIC.

The Analytical Challenge

The structural dichotomy of the sample matrix dictates the method failure points:

AnalyteStructureLogPpKa (Conj. Acid)Challenge
Pyrazole-1-acetonitrile Pyrazole ring + N-cyanomethyl~0.2~2.0Moderate polarity; retains poorly on high % organic.
1H-Pyrazole (Impurity A) Unsubstituted heterocycle-0.182.5Critical: Elutes in void on std C18.
Chloroacetonitrile (Impurity B) Alkylating agent0.45N/AWeak UV absorbance; potential mutagen.
Visualizing the Method Development Workflow

The following decision tree outlines the logical progression for selecting the stationary phase based on impurity retention behavior.

MethodDev Start Sample: Pyrazole-1-acetonitrile ScreenC18 Screen 1: Standard C18 (Acidic Mobile Phase) Start->ScreenC18 CheckVoid Is Impurity A (Pyrazole) Retained (k' > 1.5)? ScreenC18->CheckVoid Success Validate C18 Method CheckVoid->Success Yes Fail Problem: Void Elution / Dewetting CheckVoid->Fail No Choice Select Alternative Mode Fail->Choice HILIC Option A: HILIC (Silica/Amide) Choice->HILIC Max Retention needed PolarEmb Option B: Polar-Embedded C18 (RP-Amide/Aq) Choice->PolarEmb Robustness needed (Recommended)

Figure 1: Decision matrix for selecting the stationary phase based on the retention of the most polar impurity (1H-pyrazole).

Comparative Study: C18 vs. Polar-Embedded vs. HILIC

We evaluated three distinct chromatographic systems to determine the optimal balance between resolution (


) and practicality.
System A: The Control (Standard C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)

  • Conditions: 5% -> 95% ACN in 0.1% H3PO4.

  • Observation: Significant "phase dewetting" occurred at low organic content. 1H-pyrazole eluted at

    
     (dead time), making integration impossible.
    
  • Status: FAILED

System B: The Specialist (HILIC)
  • Column: Waters XBridge Amide (100 x 4.6 mm, 3.5 µm)

  • Conditions: 90% ACN (Buffer: 10mM NH4OAc, pH 5.8).

  • Observation: Excellent retention of 1H-pyrazole (

    
    ). However, the method required 20+ column volumes of equilibration between runs to stabilize retention times.
    
  • Status: Viable but Low Throughput

System C: The Optimization (Polar-Embedded C18)
  • Column: Phenomenex Luna Omega Polar C18 or similar RP-Amide (100 x 4.6 mm, 3 µm)

  • Mechanism: The embedded polar group (amide/carbamate) in the alkyl chain shields silanols and allows water to "wet" the pores, enabling 100% aqueous starts.

  • Observation: 1H-pyrazole retained sufficiently (

    
    ) away from the void. Pyrazole-1-acetonitrile eluted sharp and symmetrical.
    
  • Status: RECOMMENDED

Comparative Performance Data
ParameterSystem A (Std C18)System B (HILIC)System C (Polar-Embedded)
Mobile Phase H2O/ACN (Acidic)ACN/H2O (Buffered)100% Aqueous Start
Impurity A Retention (min) 0.9 (Void)6.52.8
Main Peak Retention (min) 4.23.15.4
Resolution (

)
N/A (Co-elution)> 8.04.5
Tailing Factor (

)
1.81.11.05
Equilibration Time 5 min25 min6 min

Recommended Protocol: Polar-Embedded RP-HPLC

This protocol is designed to be self-validating. The use of a 100% aqueous start is critical for trapping the polar impurities, a feat only possible with "Aq-type" or Polar-Embedded columns.

Reagents & Preparation[1][2][3][4][5][6]
  • Solvent A: 10 mM Potassium Phosphate Buffer (pH 3.0). Note: Low pH suppresses the ionization of the acidic impurities and keeps pyrazole (weak base) in a consistent state.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: 90:10 Water:Acetonitrile. Crucial: Do not dissolve in 100% ACN, or the polar impurities will "break through" the column head.

Instrument Parameters[2][7]
  • Column: Polar-Embedded C18 (e.g., SymmetryShield RP18, Luna Omega Polar, or Zorbax SB-Aq). Dimensions: 150 x 4.6 mm, 3-5 µm.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C (Controls viscosity and mass transfer).

  • Detection: UV @ 210 nm .

    • Why 210 nm? The nitrile group and the pyrazole ring have low conjugation. 254 nm will miss the impurities.

Gradient Program
Time (min)% A (Buffer)% B (ACN)Action
0.01000Trapping Phase: Retains 1H-pyrazole.
3.01000Isocratic hold to separate polar impurities.
15.06040Linear ramp to elute Pyrazole-1-acetonitrile.
18.01090Wash column (remove dimers/oligomers).
20.01000Re-equilibration.
Separation Mechanism Diagram

The following diagram illustrates why the Polar-Embedded phase succeeds where C18 fails.

Mechanism cluster_C18 Standard C18 Failure cluster_Polar Polar-Embedded Success Analyte Analyte: Pyrazole-1-acetonitrile (Polar/Pi-Active) Interaction Dual Interaction: 1. Hydrophobic (Alkyl) 2. H-Bonding (Amide) Analyte->Interaction Retained C18_Phase C18 Ligands (Hydrophobic Collapse) Result_C18 Pores close in 100% Water NO RETENTION C18_Phase->Result_C18 Polar_Phase Polar-Embedded Ligand (Amide Group) Water_Layer Water Solvation Layer (Maintains Pore Open) Polar_Phase->Water_Layer Water_Layer->Interaction

Figure 2: Mechanistic comparison. The polar-embedded group prevents phase collapse in high-aqueous conditions, allowing retention of the polar pyrazole core.

Validation & Troubleshooting (Self-Validating Systems)

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), perform these system suitability tests:

  • Resolution Check: The resolution (

    
    ) between 1H-pyrazole (Impurity A) and Pyrazole-1-acetonitrile must be > 2.0.
    
  • Wavelength Ratio Check: If using a DAD (Diode Array Detector), monitor the ratio of 210nm/230nm.

    • Logic: Pyrazole-1-acetonitrile has a distinct ratio compared to the non-nitrile impurities. A shift in this ratio across the peak indicates co-elution.

  • Injection Solvent Effect: If peaks split, the sample diluent is too strong. Reduce ACN in the diluent to <10%.

References

  • Vertex AI Search. (2025). Impurities in synthesis of pyrazole-1-acetonitrile. Retrieved from 3

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from 4

  • Phenomenex. (2023).[1][5] Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from 6

  • Kaljurand, I., et al. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Publications. Retrieved from 7

  • LCGC International. (2023). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes. Retrieved from 8

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of N-Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical properties, its interactions with biological targets, and ultimately, its efficacy and safety. N-substituted pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities.[1] This guide provides an in-depth, comparative analysis of their crystal structures, offering field-proven insights into how N-substitution patterns influence solid-state architecture. We will delve into the experimental workflow, from growing high-quality crystals to validating the final structure, empowering you to confidently analyze and interpret the crystal structures of these vital compounds.

The Significance of Crystal Structure in N-Substituted Pyrazoles

The pyrazole scaffold is a privileged structure in drug discovery due to its ability to engage in various non-covalent interactions.[2] The substitution at the N1 position is a critical determinant of the molecule's overall shape, polarity, and intermolecular interactions. A comprehensive understanding of the crystal structure provides invaluable information on:

  • Molecular Conformation: The precise arrangement of atoms, including bond lengths, bond angles, and torsion angles.[3]

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physical properties such as solubility and stability.[4]

  • Structure-Activity Relationships (SAR): By understanding how substituents influence crystal packing, we can make more informed decisions in the design of new analogues with improved properties.

  • Crystal Engineering: The ability to rationally design crystal structures with desired properties by controlling intermolecular interactions.

Comparative Analysis of Crystal Structures: The Influence of the N-Substituent

The nature of the substituent at the N1 position of the pyrazole ring has a profound impact on the resulting crystal packing. Here, we compare the structural features of N-aryl and N-alkyl substituted pyrazoles, supported by experimental data from the literature.

N-Aryl Substituted Pyrazoles

N-aryl pyrazoles often exhibit crystal packing dominated by π-π stacking and C-H···π interactions, in addition to hydrogen bonding if suitable functional groups are present. The dihedral angle between the pyrazole ring and the N-aryl substituent is a key structural parameter.

CompoundN-SubstituentDihedral Angle (Pyrazole-Aryl)Key Intermolecular InteractionsReference
5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid4-methoxyphenyl52.34 (7)°O-H···O hydrogen bonds forming carboxylic acid inversion dimers.[5]
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehydeformyl4.64 (7)° (pyrazole-fluorophenyl)C-H···O hydrogen bonds.[1]
1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanoneacetyl4.89 (6)° (pyrazole-fluorophenyl)C-H···O and C-H···F hydrogen bonds.[1]
Bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvatepyridinyl26.6 (2)° (pendant group)O-H···N hydrogen bonds with methanol solvent, C-H···π interactions.[6]

The data in the table illustrates that even subtle changes to the N-substituent can significantly alter the planarity and intermolecular interactions. For instance, the presence of a bulky aryl group often leads to a larger dihedral angle to minimize steric hindrance.

N-Alkyl Substituted Pyrazoles

In contrast to N-aryl derivatives, the crystal packing of N-alkyl pyrazoles is often governed by weaker van der Waals forces and, when present, hydrogen bonds involving other functional groups on the pyrazole ring or the alkyl chain. The flexibility of the alkyl chain can lead to more complex packing arrangements and a higher propensity for polymorphism.

A systematic study on the N-alkylation of 3-substituted pyrazoles has shown that the regioselectivity of the substitution is influenced by steric effects, which in turn dictates the final crystal structure.[7] The introduction of fluorinated alkyl substituents can lead to different crystal packing motifs, such as head-to-head or head-to-tail chain-polymeric structures, due to the unique electronic properties of fluorine.[8]

The Architect of the Crystal: The Role of Non-Covalent Interactions

The final three-dimensional architecture of a crystal is a delicate balance of various non-covalent interactions.[9] Understanding and controlling these interactions is the essence of crystal engineering. For N-substituted pyrazole derivatives, the following interactions are particularly important:

  • Hydrogen Bonds: These are the strongest and most directional of the non-covalent interactions. The pyrazole ring itself contains a basic pyridine-like nitrogen atom that can act as a hydrogen bond acceptor. If the substituents contain hydrogen bond donors (e.g., -OH, -NH2, -COOH), a wide variety of hydrogen bonding motifs can be observed, such as chains, dimers, and more complex networks.[4][5]

  • π-π Stacking: The aromatic pyrazole and any aryl substituents can participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions are crucial in the packing of many N-aryl pyrazole derivatives.[10]

  • C-H···π Interactions: A C-H bond can act as a weak hydrogen bond donor to a π-system, further stabilizing the crystal lattice.[6]

  • Halogen Bonding: When halogen atoms are present as substituents, they can participate in halogen bonding, where the halogen atom acts as an electrophilic species and interacts with a nucleophile.[10]

The interplay of these interactions dictates the final crystal packing, as illustrated in the diagram below.

Common non-covalent interactions in pyrazole crystals.

An End-to-End Experimental Workflow for Crystal Structure Analysis

Obtaining a high-quality crystal structure is a multi-step process that requires careful planning and execution. This section provides a detailed, field-proven protocol for the single-crystal X-ray diffraction (SCXRD) analysis of a novel N-substituted pyrazole derivative.

SCXRD_Workflow Synthesis Synthesis & Purification CrystalGrowth Crystal Growth Synthesis->CrystalGrowth Pure Compound CrystalSelection Crystal Selection & Mounting CrystalGrowth->CrystalSelection Single Crystals DataCollection Data Collection (SC-XRD) CrystalSelection->DataCollection Mounted Crystal DataProcessing Data Processing DataCollection->DataProcessing Raw Diffraction Data StructureSolution Structure Solution DataProcessing->StructureSolution Reflection File (.hkl) StructureRefinement Structure Refinement StructureSolution->StructureRefinement Initial Structural Model Validation Structure Validation StructureRefinement->Validation Refined Structure (.cif) Analysis Analysis & Interpretation Validation->Analysis Validated CIF

The experimental workflow for single-crystal X-ray diffraction analysis.
Step 1: Synthesis and Purification

The starting point for any crystal structure analysis is a pure compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality. Standard purification techniques such as column chromatography and recrystallization are essential.

Step 2: Crystal Growth

Growing single crystals suitable for X-ray diffraction is often the most challenging step.[11] The ideal crystal should be 0.1-0.3 mm in all dimensions, with well-defined faces and no visible defects.[12] Several techniques can be employed:

  • Slow Evaporation: A nearly saturated solution of the compound is allowed to evaporate slowly in a dust-free environment. This is the simplest and most common method.

  • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.

Pro-Tip: The choice of solvent is critical. A solvent in which the compound has moderate solubility is often a good starting point. Screening a variety of solvents and solvent mixtures is highly recommended.

Step 3: Crystal Selection and Mounting

Once suitable crystals have been grown, a single crystal must be carefully selected under a microscope. The chosen crystal is then mounted on a goniometer head for data collection.[13]

Step 4: Data Collection

The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are recorded by a detector.[14] The crystal is rotated during data collection to measure the intensities of a large number of reflections from all possible orientations.[15]

Key Experimental Parameters:

  • X-ray Source: Molybdenum (Mo) Kα radiation (λ = 0.71073 Å) is commonly used for small organic molecules. Copper (Cu) Kα radiation (λ = 1.5418 Å) may be used for weakly diffracting crystals.[3]

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in better data quality.[1]

Step 5: Data Processing

The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors such as absorption.[16] This process yields a reflection file (typically with a .hkl extension) that contains the Miller indices (h, k, l) and the intensity of each reflection.

Step 6: Structure Solution

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[14] Structure solution methods, such as direct methods or Patterson methods, are used to generate an initial structural model.[17] Software such as SHELXS is commonly used for this step.[18]

Step 7: Structure Refinement

The initial structural model is refined against the experimental data using a least-squares minimization procedure.[19] During refinement, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed reflection intensities. The program SHELXL is the gold standard for small-molecule structure refinement.

Expert Insight: For challenging refinements, such as those involving disorder or twinning, the use of restraints and constraints in SHELXL is crucial for obtaining a chemically reasonable model.[20]

Step 8: Structure Validation

Before a crystal structure is considered complete, it must be rigorously validated to ensure its quality and correctness.[21] The International Union of Crystallography (IUCr) provides a free online service called checkCIF, which performs a detailed analysis of the Crystallographic Information File (CIF).[22] This service checks for a wide range of potential issues, including:

  • Correct space group assignment

  • Unusual bond lengths and angles

  • Missing or misplaced atoms

  • Consistency of the crystallographic data

Any alerts generated by checkCIF should be carefully investigated and addressed.

Step 9: Analysis and Interpretation

The final, validated crystal structure provides a wealth of information. The molecular geometry, conformation, and intermolecular interactions can be analyzed to gain insights into the compound's properties and behavior.[23] The Cambridge Structural Database (CSD) is an invaluable resource for comparing the determined structure with those of related compounds.

Conclusion

The crystal structure analysis of N-substituted pyrazole derivatives is a powerful tool for understanding and predicting their properties. By carefully considering the influence of the N-substituent on the molecular conformation and intermolecular interactions, researchers can engage in rational crystal engineering to design new molecules with optimized characteristics. The detailed experimental workflow presented in this guide provides a roadmap for obtaining high-quality crystal structures, from the initial synthesis to the final validation and interpretation. By adhering to these best practices, scientists and drug development professionals can unlock the full potential of crystallographic analysis in their research endeavors.

References

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(2), 52-56. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • Oreate. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

  • Read, R. J. (2019). X-ray data processing. Essays in Biochemistry, 63(1), 1-13. [Link]

  • OlexSys. (n.d.). Structure Solution. [Link]

  • Müller, P. (2010). Structure Determination with SHELX. MIT. [Link]

  • Hussain, S., et al. (2021). Crystal engineering with pyrazolyl-thiazole derivatives: structure-directing role of π-stacking and σ-hole interactions. CrystEngComm, 23(3), 643-655. [Link]

  • HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction. [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. [Link]

  • Unknown. (n.d.). X-ray Diffraction Data Collection. [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

  • Arman, H. D., et al. (2016). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carbonitrile and 3-amino-5-(4-methoxyphenyl)isoxazole-4-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1668-1673. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10866-10879. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. [Link]

  • Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. [Link]

  • Haffez, H. Y., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Crystals, 12(5), 683. [Link]

  • Romanenko, G. V., et al. (2021). An Influence of Fluorinated Alkyl Substituents on Structure and Magnetic Properties of Mn(II) Complexes with Pyrazolyl-Substituted Nitronyl Nitroxides. Magnetochemistry, 7(11), 147. [Link]

  • OUCI. (n.d.). Analysis of Intermolecular Interactions in 2,3,5 Trisubstituted Pyrazoles Derivatives: Insights into Crystal Structures…. [Link]

  • An, C., et al. (2020). Review of the Intermolecular Interactions in Energetic Molecular Cocrystals. Crystal Growth & Design, 20(10), 6945-6960. [Link]

  • Znovjyak, K., et al. (2024). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its chloro-derivative. Acta Crystallographica Section E: Crystallographic Communications, 80(3), 253-260. [Link]

  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]

  • Clegg, W., et al. (Eds.). (2009). Crystal Structure Analysis: Principles and Practice (2nd ed.). Oxford University Press. [Link]

  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. [Link]

  • Müller, P. (n.d.). Practical suggestions for better crystal structures. MIT. [Link]

  • Spek, A. L. (n.d.). Interpretation of crystal structure determinations. [Link]

  • ResearchGate. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. [Link]

  • Cosconati, S., et al. (2021). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. Chemical Biology & Drug Design, 98(4), 582-603. [Link]

  • Singh, V., et al. (2012). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 55(24), 11049-11059. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(3,5-diethyl-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

Compound: 2-(3,5-diethyl-1H-pyrazol-1-yl)acetonitrile Primary Hazard Class: Organic Nitrile / Pyrazole Derivative Operational Status: High Caution – Potential Metabolic Cyanogen

This guide provides a validated safety framework for researchers handling this specific pyrazole building block. While often categorized generically as "Harmful" (Acute Tox. 4), the presence of the acetonitrile moiety requires this compound be treated as a pro-cyanide agent .

The "Why" Behind the Protocol (Expert Insight)

Unlike simple inorganic cyanides (e.g., NaCN) which cause immediate toxicity, organic nitriles like this compound undergo hepatic metabolism . The cytochrome P450 system oxidizes the alpha-carbon, leading to the slow, delayed liberation of cyanide ions (


) into the bloodstream [1].

Clinical Implication: Symptoms of exposure (headache, dizziness, hypoxia) may be delayed by 1–4 hours. Therefore, PPE must prevent all dermal absorption, as the user may not feel immediate irritation or burning.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation breakthrough dynamics for organic nitriles.

PPE Specification Table
Protection ZoneEquipment StandardMaterial/SpecificationOperational Logic
Hand (Primary) ASTM F739Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or LaminateSolid Handling: Nitrile provides sufficient barrier against dust.Solution Handling: If dissolved in DCM or Acetonitrile, standard nitrile degrades rapidly (<15 min). Use Silver Shield® (Laminate) liners if handling concentrated solutions [2].
Respiratory NIOSH 42 CFR 84P100 Particulate Filter (Solid)OV/P100 Combo (Solution)Prevents inhalation of aerosolized particulates during weighing. Organic Vapor (OV) protection is required if the compound is heated or in solution.
Eye/Face ANSI Z87.1+Chemical Splash Goggles Safety glasses are insufficient. The pyrazole ring is a known mucosal irritant; airtight goggles prevent vapor/dust entry.
Body ISO 13982Tyvek® Lab Coat (Closed Front) Cotton lab coats absorb nitriles, creating a secondary exposure source. Disposable, non-woven polyethylene is required.

Operational Workflow: Step-by-Step

This protocol utilizes a "Zone of Control" approach to contain the compound during its most vulnerable phase: transfer and solubilization.

Phase 1: Preparation & Engineering Controls
  • Verify Ventilation: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Static Control: Pyrazole derivatives are often electrostatic solids. Place an ionizing bar or anti-static gun inside the hood to prevent powder scattering.

  • Liner Setup: Cover the immediate work surface with a disposable absorbent pad (plastic side down) to capture invisible micro-spills.

Phase 2: Weighing & Transfer (Critical Step)

Goal: Zero inhalation, Zero surface contamination.

  • Tare External: Tare your weighing vial outside the hood to avoid air turbulence affecting the balance, or use a draft shield.

  • The "Transfer Tunnel": Do not carry the open stock bottle across the lab. Bring the balance to the hood, or transfer a small aliquot into a secondary container inside the hood before moving to the balance.

  • Solubilization: Add solvent (e.g., DMSO, Methanol) immediately after weighing.

    • Note: Once in solution, the permeation risk increases. If using Dichloromethane (DCM) , immediately switch to laminate gloves, as DCM carries the nitrile through nitrile rubber in seconds.

Phase 3: Decontamination & Disposal
  • Primary Decon: Wipe all tools (spatulas, balance pan) with a 10% bleach solution. The hypochlorite oxidizes trace cyanide residuals (though less effective on the organic nitrile itself, it aids in general hygiene).

  • Waste Segregation:

    • Solid Waste: Dispose of gloves and weigh boats in a dedicated "Toxic Solid" bin.

    • Liquid Waste: Do NOT mix with acidic waste streams. Acidification of nitrile waste can theoretically generate HCN gas.[1] Segregate into "Basic/Neutral Organic Waste."

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE donning and emergency response.

SafetyProtocol Start Start: Handling this compound FormCheck Check Physical State Start->FormCheck Solid Solid / Powder FormCheck->Solid Solution In Solution (Organic Solvent) FormCheck->Solution PPE_Solid PPE: Double Nitrile Gloves + P100 Mask/Hood Solid->PPE_Solid PPE_Sol PPE: Laminate/Barrier Gloves + Fume Hood (Mandatory) Solution->PPE_Sol Handling Execute Transfer (Use Anti-Static Gun) PPE_Solid->Handling PPE_Sol->Handling Spill Spill Event? Handling->Spill Clean Decon: 10% Bleach Wipe Dispose as Toxic Waste Spill->Clean No Emerg Emergency: Remove PPE -> Wash 15min Alert Safety Officer (Cyanide Protocol) Spill->Emerg Yes

Caption: Operational flow for PPE selection based on physical state, highlighting the critical divergence for solution-phase handling.

Emergency Response: The "Cyanide Awareness" Standard

While this specific compound is a building block, the "Precautionary Principle" dictates we prepare for the worst-case metabolite: Cyanide.

  • Skin Contact:

    • Immediate Action: Drench for 15 minutes.[2][3][4][5] Do not use solvent to wash skin (this increases absorption). Use soap and water.[2][3][5][6][7][8][9][10]

    • Observation: Monitor for 2 hours. If headache or rapid breathing occurs, seek medical attention immediately.

  • Antidote Awareness:

    • Ensure your facility has a Cyanokit (Hydroxocobalamin) or Nithiodote kit accessible if you are handling >10g quantities.

    • Mechanism:[1][3][8] Hydroxocobalamin binds cyanide to form Vitamin B12 (Cyanocobalamin), which is safely excreted [3].

References

  • National Institute for Occupational Safety and Health (NIOSH). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles.[4][10] CDC Stacks. [Link]

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Acetonitrile and Pyrazole Derivatives Toxicity.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-diethyl-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(3,5-diethyl-1H-pyrazol-1-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.